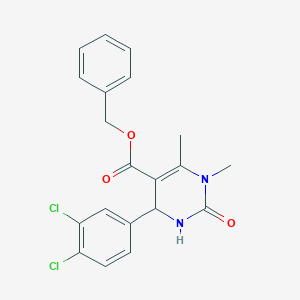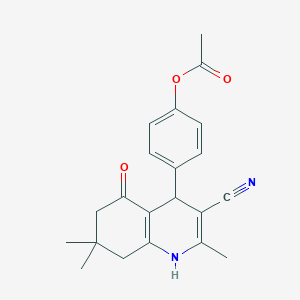![molecular formula C26H28N2O3S B405266 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B405266.png)
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its benzoimidazole core, which is functionalized with ethoxy-phenoxy and p-tolyloxy-ethyl groups, making it an interesting subject for further research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of 2-chlorobenzoic acid: This is achieved by reacting 2-aminobenzoic acid with thionyl chloride.
Synthesis of 2-(4-ethoxyphenoxy)benzoic acid: This involves the reaction of 2-chlorobenzoic acid with 4-ethoxyphenol and sodium hydride.
Formation of the final compound: The final step involves the reaction of 2-(4-ethoxyphenoxy)benzoic acid with thioacetic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy-phenoxy and p-tolyloxy-ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase, which is relevant in the study of neurodegenerative diseases.
Medicine: Its anticancer properties have been explored, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cellular processes. For example, its inhibition of acetylcholinesterase suggests a potential role in the treatment of Alzheimer’s disease. Additionally, its anticancer activity may be due to the inhibition of enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole: This compound shares a similar structure but has a benzooxazole core instead of a benzoimidazole core.
2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzoimidazole: Another similar compound with slight variations in the functional groups attached to the benzoimidazole core.
Uniqueness
What sets 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H28N2O3S |
|---|---|
Molecular Weight |
448.6g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-1-[2-(4-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C26H28N2O3S/c1-3-29-21-12-14-23(15-13-21)31-18-19-32-26-27-24-6-4-5-7-25(24)28(26)16-17-30-22-10-8-20(2)9-11-22/h4-15H,3,16-19H2,1-2H3 |
InChI Key |
WCHGPWKZKRYLSO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Chloro-phenyl)-5-(4'-methoxy-biphenyl-4-yl)-[1,2,4]oxadiazole](/img/structure/B405184.png)
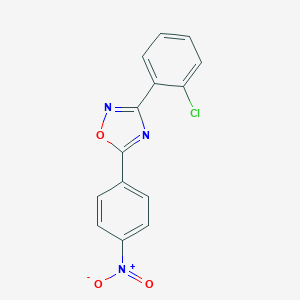
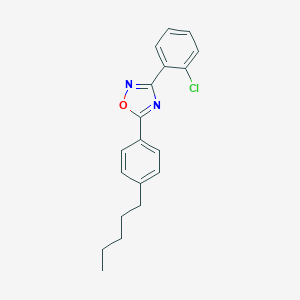
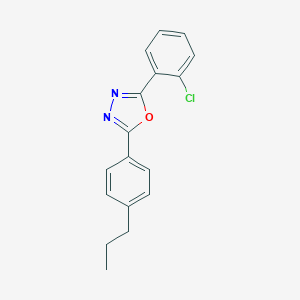
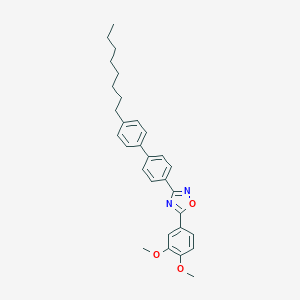
![5-[4-(4-Pentylcyclohexyl)phenyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B405190.png)
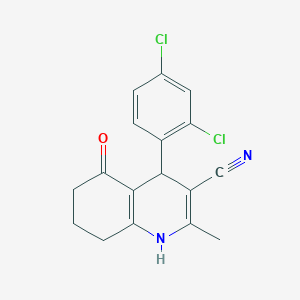
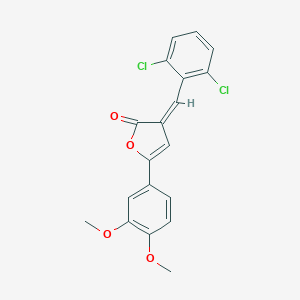
![(3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one](/img/structure/B405195.png)

![Phenylmethyl 2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-1-({4-nitrophenyl}methyl)-2-oxoethylcarbamate](/img/structure/B405198.png)
![5-(3-nitrophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B405204.png)
